molecular formula C21H21N5O B293011 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine

9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine

Cat. No. B293011
M. Wt: 359.4 g/mol
InChI Key: JFDGEQXFFQEEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine is a chemical compound that has been the focus of scientific research for its potential use in various fields, including medicine and agriculture. This compound is a pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative that has a unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as topoisomerases and kinases, which are involved in various cellular processes. This inhibition leads to the disruption of cellular functions, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine vary depending on the specific application. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines. In viral infections, it has been shown to inhibit viral replication.

Advantages and Limitations for Lab Experiments

One advantage of using 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine. One direction is to further investigate its potential as a cancer treatment, as it has shown promising results in preclinical studies. Another direction is to study its potential as a herbicide, as it has shown activity against certain plant species. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine involves several steps, including the condensation of 4-methyl-1-piperazinecarboxaldehyde with 2-amino-4-methylpyridine, followed by the cyclization of the resulting compound with 3-(4-bromophenyl)-2-propen-1-ol. The final step involves the demethylation of the methyl group at position 9 using boron tribromide.

Scientific Research Applications

9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine has been studied extensively for its potential use in various fields. In medicine, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In agriculture, it has been studied for its potential use as a herbicide.

properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

13-methyl-6-(4-methylpiperazin-1-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C21H21N5O/c1-14-12-16(15-6-4-3-5-7-15)24-21-17(14)18-19(27-21)20(23-13-22-18)26-10-8-25(2)9-11-26/h3-7,12-13H,8-11H2,1-2H3

InChI Key

JFDGEQXFFQEEHG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C)C5=CC=CC=C5

Origin of Product

United States

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